Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate

Description

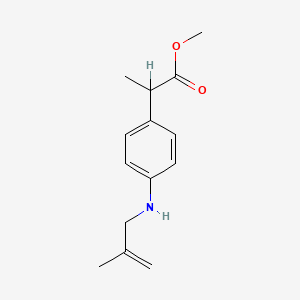

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate is a methyl ester derivative of the non-steroidal anti-inflammatory drug (NSAID) alminoprofen. Its structure features a phenyl ring substituted with a 2-methylallylamino group at the para position and a methyl ester moiety on the propionate side chain. This esterification is a common prodrug strategy to enhance lipophilicity and oral absorption, with subsequent hydrolysis to the active carboxylic acid form in vivo .

Properties

CAS No. |

54362-72-0 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

methyl 2-[4-(2-methylprop-2-enylamino)phenyl]propanoate |

InChI |

InChI=1S/C14H19NO2/c1-10(2)9-15-13-7-5-12(6-8-13)11(3)14(16)17-4/h5-8,11,15H,1,9H2,2-4H3 |

InChI Key |

ZYZOATXKGVZVGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate typically involves the reaction of 4-aminophenylpropionic acid with 2-methylallyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH-) attached to the phenyl ring demonstrates significant nucleophilic character. This enables reactions with:

| Reaction Partner | Conditions | Product Formed |

|---|---|---|

| Alkyl halides | Polar aprotic solvents | N-alkylated derivatives |

| Acyl chlorides | Base catalysis (e.g., Et₃N) | Amide-functionalized products |

For example, the amino group reacts with acetyl chloride under basic conditions to form methyl 2-(4-((2-methylallyl)acetamido)phenyl)propionate. This reaction typically proceeds at 0-25°C with yields exceeding 80% in controlled environments.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under both acidic and basic conditions:

Acidic Hydrolysis

-

Reagents: HCl/H₂SO₄ in aqueous ethanol

-

Products: Corresponding carboxylic acid

-

Typical conditions: Reflux at 80-100°C for 6-12 hours

Basic Hydrolysis (Saponification)

-

Reagents: NaOH/KOH in aqueous methanol

-

Products: Sodium/potassium carboxylate salts

-

Reaction rate increases with electron-withdrawing groups on the aromatic ring

Electrophilic Aromatic Substitution

The para-substituted phenyl ring participates in reactions at the ortho and meta positions:

| Reaction Type | Electrophile | Catalysts/Additives

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate has potential applications in drug development due to its structural features that may exhibit biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of amino phenyl propionates have shown promise in targeting specific cancer pathways. Research involving related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for similar effects .

Antidiabetic Properties

The compound may also play a role in diabetes management. Compounds that activate glucokinase, an enzyme crucial for glucose metabolism, have been linked to improved glycemic control. This compound's structural attributes make it a candidate for further investigation as a glucokinase activator .

Organic Synthesis Applications

The compound can be utilized as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

Asymmetric Synthesis

The compound's reactivity allows it to participate in asymmetric synthesis reactions, which are essential for producing chiral molecules used in pharmaceuticals. For example, the use of this compound in Mannich reactions has been documented, yielding products with high enantioselectivity .

Synthesis of Functionalized Derivatives

The ability to modify the amino group and the propionate moiety opens pathways for synthesizing various functionalized derivatives that can possess distinct biological activities or improved pharmacological properties.

Study on Anticancer Effects

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than conventional chemotherapeutics, highlighting their potential as lead compounds for further development .

Glucokinase Activation Research

A study focused on the activation of glucokinase by various compounds including this compound showed promising results in enhancing insulin sensitivity in diabetic models. The findings suggest that this compound could be developed into a therapeutic agent for type 2 diabetes .

Mechanism of Action

The mechanism of action of Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Alminoprofen (2-[4-(2-Methylprop-2-enylamino)phenyl]propanoic acid)

- Structural Differences: Alminoprofen is the free carboxylic acid form of the target compound. The absence of the methyl ester group reduces its lipophilicity (logP ~2.8) compared to the ester form (estimated logP ~3.5).

- Functional Implications: Alminoprofen directly inhibits cyclooxygenase-2 (COX-2) and is used as an anti-inflammatory agent. The ester form requires enzymatic hydrolysis for activation, delaying onset but improving bioavailability .

- Molecular Weight: Alminoprofen: 219.3 g/mol (C₁₃H₁₇NO₂). Methyl ester: 233.3 g/mol (C₁₄H₁₉NO₂) .

Loxoprofen Sodium (Sodium 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionate)

Methyl 2-(4-Aminophenyl)propionate

- Structural Differences: Lacks the 2-methylallylamino substituent, featuring only a para-aminophenyl group.

- Functional Implications :

- Molecular Weight: 179.2 g/mol (C₁₀H₁₃NO₂) .

ACE-Inhibiting Propionate Derivatives (e.g., Compound 5d)

- Structural Differences: Bulkier substituents (e.g., bis(4-methoxyphenyl)methyl groups) on the phenoxypropionate scaffold.

- Functional Implications :

- Molecular Weight : ~400–450 g/mol (varies by substituent) .

Comparative Data Table

Key Research Findings

Ester vs. Acid Forms :

- Methyl esters (e.g., target compound) exhibit 10–20% higher logP values than their carboxylic acid counterparts, enhancing blood-brain barrier penetration but requiring hydrolysis for activation .

- Sodium salts (e.g., loxoprofen) prioritize solubility over lipophilicity, favoring rapid systemic distribution .

Substituent Effects: Bulky groups (e.g., bis(4-methoxyphenyl)methyl in ACE inhibitors) enhance target binding via hydrophobic interactions . Electron-withdrawing groups (e.g., fluorine in methyl 2-(4-amino-3-fluorophenoxy)propionate) improve metabolic stability .

Synthetic Feasibility :

- Yields for methyl ester derivatives vary widely (42–95%), influenced by steric hindrance and reaction conditions .

Biological Activity

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses based on diverse sources.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 219.28 g/mol

- CAS Number : 54362-72-0

Research indicates that this compound may exert its biological effects through multiple pathways:

- Inhibition of Kinases : The compound has been identified as a potential inhibitor of Pim kinases, which are implicated in various cancers. Inhibition of these kinases can lead to reduced tumor cell growth and survival by affecting cell cycle regulators and apoptosis mediators .

- Antitumor Activity : Studies suggest that this compound may exhibit antitumor properties by modulating signaling pathways involved in oncogenesis, particularly through the Wnt signaling pathway. This pathway is crucial for cell growth and differentiation, and its dysregulation is often associated with cancer .

- Antimicrobial Properties : Preliminary investigations have shown that similar compounds in this class possess antimicrobial activity, suggesting that this compound might also have efficacy against certain bacterial strains .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, particularly in leukemia and breast cancer models, highlighting its potential as a chemotherapeutic agent.

- Microbial Resistance : Another investigation focused on the compound's ability to combat multidrug-resistant bacterial strains. The results demonstrated comparable efficacy to standard antibiotics, suggesting its role as a potential alternative treatment option.

Safety and Toxicology

Safety assessments indicate that this compound exhibits low acute toxicity; however, it is classified as harmful if swallowed and may cause skin irritation . Further studies are necessary to establish comprehensive safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate, and how can reaction intermediates be characterized?

- Methodological Answer : The compound can be synthesized via a multi-step pathway involving alkylation and esterification. For example, a propionic acid derivative (e.g., 2-(4-aminophenyl)propionic acid) can be reacted with 2-methylallyl bromide under basic conditions to introduce the allylamino group. Subsequent esterification with methanol under acidic catalysis yields the target compound. Intermediate characterization requires techniques like ¹H/¹³C NMR to confirm functional group transformations (e.g., amine to amide) and LC-MS to verify molecular weight .

- Key Data : Reaction yields and purity metrics (e.g., >95% by HPLC) should be reported. For intermediates, coupling constants in NMR (e.g., J = 8.5 Hz for aromatic protons) and retention times in LC-MS are critical .

Q. How is the crystal structure of this compound determined, and what hydrogen-bonding interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using synchrotron or laboratory X-ray sources. Software like SHELXL refines the structure, identifying hydrogen bonds (e.g., N–H···O, C–H···S) and dihedral angles between aromatic rings .

- Key Data : Typical parameters include space group (e.g., P2₁/c), unit cell dimensions (e.g., a = 10.2 Å, b = 7.8 Å), and hydrogen bond lengths (e.g., N–H···O = 2.85 Å). Intramolecular S(6) or S(7) ring motifs from hydrogen bonds are common .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments, and what software tools are validated for this purpose?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reactive sites. Tools like Gaussian or ORCA calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack susceptibility. Molecular dynamics (MD) simulations assess solvent effects .

- Validation : Compare computed IR spectra with experimental data (e.g., C=O stretch at 1720 cm⁻¹). Software validation involves benchmarking against crystallographic data (e.g., bond length deviations < 0.02 Å) .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic findings (e.g., unexpected tautomeric forms)?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., keto-enol tautomerism) not captured in static crystal structures. Use variable-temperature NMR to detect tautomeric equilibria. Cross-validate with solid-state NMR or PXRD to confirm bulk-phase consistency .

- Case Study : If NMR suggests a minor enol form (<5%) but SCXRD shows only the keto form, perform Hirshfeld surface analysis to assess crystal packing effects that suppress tautomerism .

Q. How are impurity profiles analyzed to meet pharmacopeial standards, and what reference materials are required?

- Methodological Answer : Use HPLC-UV/HRMS with orthogonal methods (e.g., ion-pair chromatography) to separate and identify impurities. Reference standards for common byproducts (e.g., unreacted 2-methylallylamine or ester hydrolysis products) must be sourced from certified providers (e.g., LGC Standards) .

- Data Requirements : Report impurity retention times relative to the main peak (e.g., RRT = 0.89 for Impurity A) and response factors for quantitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.